molecular formula C8H6N2S B7761077 quinazoline-4-thiol

quinazoline-4-thiol

Cat. No.: B7761077
M. Wt: 162.21 g/mol
InChI Key: TWWNPUZQYVWXJY-UHFFFAOYSA-N
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Description

Quinazoline-4-thiol is a heterocyclic compound characterized by a quinazoline backbone with a thiol (-SH) substituent at the 4-position. Its synthesis typically involves nucleophilic substitution or sulfurization reactions. For instance, it can be prepared by reacting 4-chloroquinazoline with thiourea derivatives under basic conditions , or via treatment of quinazolin-4-one with phosphorus pentasulfide (P₄S₁₀) in pyridine . This compound serves as a versatile intermediate for synthesizing bioactive derivatives, including antiviral and anticancer agents, due to the reactive thiol group that enables further functionalization .

Properties

IUPAC Name

quinazoline-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNPUZQYVWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Annulation of o-Aminobenzamides and Thiols

A transition-metal-free route enables the synthesis of quinazolin-4(3H)-ones via annulation of o-aminobenzamides and thiols . Although the primary products are oxygen-containing quinazolinones, this method highlights the potential for thiol incorporation. The reaction proceeds under mild conditions, avoiding external oxidants and offering broad functional group tolerance.

Key Reaction Parameters

  • Catalyst : None

  • Solvent : Ethanol or acetonitrile

  • Scope : Compatible with aryl and heteroaryl thiols (Table 1).

Substrate (Thiol)ProductYield (%)
Phenylthiol2-Phenylquinazolin-4(3H)-one85
2-Thiophenethiol2-(Thiophen-2-yl)quinazolin-4(3H)-one78

Mechanistic Insight
Thiols act as nucleophiles, facilitating cyclization through C–S bond formation. While the current protocol targets quinazolinones, replacing the amide group with a thiolation agent (e.g., Lawesson’s reagent) could theoretically convert the ketone to a thione, followed by reduction to quinazoline-4-thiol .

Thiolation of Quinazolinones

Post-synthetic thiolation of preformed quinazolinones represents a viable route to this compound. For instance, 2-mercapto-3-phenyl-2,3-dihydro-1H-quinazolin-4-one—a thiol/thione tautomer—serves as a precursor for derivatives like 1-methyl-5-phenyl-5H-pyrido[1,2-a]quinazoline-3,6-dione . Though the thiol group resides at the 2-position in this case, analogous strategies could apply to the 4-position.

Thiolation Techniques

  • Reagents : Hydrogen sulfide (H2_2S), thiourea

  • Conditions : Basic media (e.g., K2_2CO3_3), polar aprotic solvents (e.g., DMF)

  • Challenges : Competing oxidation to disulfides necessitates inert atmospheres .

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Range (%)
Thermal Decomposition Single-step, scalableLimited to 4-aryl substituents60–75
Annulation Broad substrate scope, metal-freeProduces quinazolinones, not thiols70–85
Thiolation Post-synthetic flexibilityRequires preformed quinazolinones50–65
Biosynthesis Enzymatic precisionNot yet adapted for chemical synthesisN/A

Chemical Reactions Analysis

Thiol-Dependent Cyclization and Condensation Reactions

Quinazoline-4-thiol serves as a precursor in cyclization reactions to form complex heterocycles:

  • Condensation with Carbonyl Compounds : Reaction with acetone under mild conditions yields 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione derivatives. This reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization .

  • Wilgerodt–Kindler Reaction : this compound derivatives undergo Wilgerodt–Kindler reactions with amines in the presence of S₈/DMSO to form quinazolinone-2-carbothioamides. These derivatives exhibit potent anti-inflammatory activity (e.g., compound 8k with IC₅₀ = 1.12 μM against NO production) .

Nucleophilic Substitution Reactions

The thiol group participates in nucleophilic substitutions, enabling functionalization at the C4 position:

  • Alkylation : Reaction with alkyl halides or benzyl halides produces 4-alkylthioquinazolines. For example, methylation yields 4-(methylthio)quinazoline, which is less cytotoxic than its oxo counterpart but retains biological activity .

  • Acylation : Thioamide derivatives are synthesized via acylation with acyl chlorides, followed by cyclization in basic media. These compounds are key intermediates in antimicrobial agents .

Oxidation and Reduction Reactions

The redox activity of the thiol group influences stability and reactivity:

  • Oxidation to Disulfides : Under oxidative conditions (e.g., H₂O₂ or O₂), this compound forms disulfide-bridged dimers. This property is exploited in crosslinking reactions for material science applications .

  • Reduction : Catalytic hydrogenation reduces the thiol group to a thioether (-S-), yielding 3,4-dihydroquinazoline derivatives. Sodium borohydride selectively reduces the thiol without affecting other functional groups .

Electrophilic and Radical Reactions

  • Electrophilic Substitution : Nitration with fuming HNO₃/H₂SO₄ occurs at the C6 position of the quinazoline ring, leaving the thiol group intact. This regioselectivity is attributed to the electron-withdrawing effect of the thiol .

  • Radical Amination : Copper-catalyzed reactions with arylmethanamines under aerobic conditions yield 2-arylquinazoline derivatives. The thiol group stabilizes radical intermediates, enhancing reaction efficiency .

Comparative Reactivity with Quinazoline Derivatives

CompoundReactivity at C4Key FunctionalizationStability
This compoundHigh (nucleophilic -SH)Alkylation, acylation, oxidationModerate (air-sensitive)
Quinazolin-4(3H)-oneLow (carbonyl group)Amination, hydrolysisHigh
4-AminoquinazolineModerate (nucleophilic -NH₂)Diazotization, Schiff base formationHigh

Key Research Findings

  • Anti-Inflammatory Activity : this compound derivatives with thioamide linkers (e.g., 8d , 8g , 8k ) show 10–83× greater NO inhibition than amide-linked analogs, highlighting the critical role of H-bonding via the thiol group .

  • Synthetic Efficiency : Transition-metal-free protocols (e.g., condensation with thiols) achieve yields up to 98%, emphasizing sustainability .

  • Regioselectivity : Electrophilic nitration occurs preferentially at C6 due to electronic effects, preserving the thiol functionality .

Scientific Research Applications

Pharmacological Activities

Quinazoline-4-thiol and its derivatives have been extensively studied for their pharmacological properties. The following table summarizes key activities along with representative compounds:

Activity Compound/Derivatives Target/Mechanism IC50 Value
Anticancer 2-Methylquinazolin-4(3H)-oneHeLa cell lines; inhibits cancer cell proliferation7.52 μM
Quinazoline-hydrazone hybridPDE-4 inhibition; anti-inflammatory effects190 nM
Antimicrobial N3-sulfonamide derivativesBroad-spectrum antibacterial activityNot specified
Pyrazolyloxopropyl derivativesSignificant antimicrobial activityNot specified
CNS Disorders Quinazolinone hybridsAnticonvulsant propertiesNot specified
Diabetes Quinazoline-based hybridsPotential anti-hyperglycemic effectsNot specified

Case Studies in Anticancer Research

Recent studies have demonstrated the efficacy of this compound derivatives in targeting various cancer types:

  • Hybrid Compounds : Researchers have synthesized this compound derivatives linked to other bioactive scaffolds, enhancing their anticancer properties. For example, a hybrid compound exhibited potent activity against MCF-7 breast cancer cells with an IC50 value of 14.60–16.10 μM .
  • Mechanistic Insights : The mechanism of action often involves the inhibition of key enzymes or pathways related to cancer cell proliferation, such as EGFR (epidermal growth factor receptor) inhibition .

Synthetic Methodologies

The synthesis of this compound derivatives is crucial for exploring their biological activities. Various synthetic routes have been developed, emphasizing efficiency and yield:

Key Synthetic Approaches

  • Transition-Metal-Free Synthesis : A novel method using o-amino benzamides and thiols has been reported, yielding quinazolin-4(3H)-ones with up to 98% yield .
  • Multi-Step Synthesis : Researchers have developed multi-step synthetic pathways to create quinazoline conjugates with enhanced biological activity, such as those bearing 1,3,4-thiadiazole and diaryl urea .

Emerging Trends in Drug Development

The ongoing research into this compound derivatives indicates a growing interest in their potential as therapeutic agents:

  • Molecular Hybridization : This approach combines quinazoline with other pharmacophores to create compounds with improved potency and reduced resistance. For instance, hybrids containing triazole and quinazolinone scaffolds were synthesized and tested against various cancer cell lines .
  • Computational Studies : Advanced computational techniques, including molecular docking and dynamics simulations, are being employed to predict the interactions of quinazoline derivatives with biological targets, aiding in the design of more effective drugs .

Mechanism of Action

The mechanism of action of quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

4-Hydroxyquinazoline

  • Structural Difference : Replaces the 4-thiol group with a hydroxyl (-OH) group.
  • Synthesis : Typically synthesized via cyclization of anthranilic acid derivatives or hydrolysis of 4-chloroquinazoline .
  • Reactivity/Bioactivity : The hydroxyl group enhances hydrogen-bonding capacity but lacks the nucleophilicity of the thiol group. 4-Hydroxyquinazolines are prominent in kinase inhibitors (e.g., gefitinib) due to their ability to mimic ATP’s adenine moiety .
  • Key Contrast : Quinazoline-4-thiol derivatives exhibit higher acidity (pKa ~8–10 for -SH vs. ~10–12 for -OH), influencing solubility and metal-chelating properties .

Quinazoline-4(3H)-one

  • Structural Difference : Features a ketone (=O) at the 4-position instead of -SH.
  • Synthesis: Produced via cyclization of 2-aminobenzamide derivatives or oxidation of 4-thiol intermediates .
  • Reactivity/Bioactivity : The ketone group is less reactive toward alkylation but participates in condensation reactions. Derivatives like methaqualone (a sedative) highlight its CNS activity .
  • Key Contrast : The thiol group in this compound allows for direct formation of disulfide bonds or thioether linkages, enabling conjugation with chalcones or triazoles for enhanced bioactivity .

Triazoloquinazolines (e.g., 1,2,4-Triazolo[4,3-c]quinazoline)

  • Structural Difference : Fuses a triazole ring to the quinazoline core.
  • Synthesis : Derived from this compound via hydrazine condensation followed by cyclization with orthoesters or acyl chlorides .
  • Reactivity/Bioactivity : Triazoloquinazolines exhibit broad-spectrum antimicrobial and antitumor activities. For example, compound 20 (Scheme 5 in ) showed 72% inhibition of breast cancer cells (MCF-7) at 10 μM.
  • Key Contrast : The triazole ring introduces additional hydrogen-bonding sites and metabolic stability compared to the parent thiol .

Fused Heterocycles (e.g., Imidazo[4,5-g]quinazoline)

  • Structural Difference : Incorporates imidazole or thiazole rings fused to the quinazoline scaffold.
  • Synthesis : Requires multi-step cyclization using aldehydes or thioureas .
  • Reactivity/Bioactivity: Imidazoquinazolines are explored as kinase inhibitors and antiviral agents.
  • Key Contrast : this compound’s sulfur atom provides a distinct electronic profile, facilitating metal coordination (e.g., with zinc in enzyme active sites) that fused heterocycles lack .

Data Table: Comparative Overview of Quinazoline Derivatives

Compound 4-Substituent Key Synthetic Method Bioactivity Highlights Reference
This compound -SH Nucleophilic substitution with thiourea Antiviral (TMV inhibition: 58–73% at 500 μg/mL)
4-Hydroxyquinazoline -OH Hydrolysis of 4-chloroquinazoline EGFR inhibition (IC₅₀: 0.2–5 nM)
Quinazoline-4(3H)-one =O Cyclization of 2-aminobenzamides Sedative (methaqualone)
Triazoloquinazoline Fused triazole Cyclization of 4-thiol with hydrazine Anticancer (MCF-7 inhibition: 72% at 10 μM)
Imidazo[4,5-g]quinazoline Fused imidazole Aldehyde-mediated cyclization Antiviral (HCV protease inhibition)

Q & A

Q. What are the common synthetic routes for quinazoline-4-thiol derivatives, and how are they characterized?

this compound derivatives are synthesized via condensation reactions. For example, this compound reacts with hydrazine hydrate in alcoholic media to form 4-hydrazinylquinazoline (yield: ~67-72%) . Characterization employs 1H/13C NMR , IR spectroscopy , and elemental analysis to confirm structural features like NH₂, C≡N, and C=O groups . Key intermediates (e.g., triazoloquinazoline derivatives) are further functionalized using reagents like triethyl orthoformate or benzoyl chloride .

Q. How are this compound derivatives evaluated for biological activity in preclinical studies?

Biological activity is assessed through in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in vivo models (e.g., anti-inflammatory or antitumor studies). For example, methylation reactions with "soft" (e.g., methyl iodide) or "hard" (e.g., dimethyl sulfate) agents are used to modify thiol reactivity, followed by testing in disease-specific models .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound substitutions be addressed?

Regioselectivity depends on reaction conditions and substituent electronic effects. For instance, halogenation or nitration of this compound derivatives requires controlled electrophilic substitution at positions activated by electron-donating groups. Computational modeling (e.g., DFT) can predict reactive sites, while HPLC-MS monitors reaction progress .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies (e.g., varying IC₅₀ values across studies) arise from differences in assay protocols or cell lines. Researchers should:

  • Standardize experimental conditions (e.g., pH, solvent).
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Perform meta-analyses to identify trends across datasets .

Q. How can reaction yields for triazoloquinazoline derivatives be optimized?

Yield optimization involves:

  • Screening catalysts (e.g., acetic acid vs. H₂SO₄).
  • Adjusting stoichiometry (e.g., excess triethyl orthoformate).
  • Solvent selection (e.g., ethanol for reflux stability). Reported yields for triazoloquinazoline derivatives range from 67% to 72% under ethanol reflux .

Experimental Design & Data Analysis

Q. What controls are critical when designing this compound bioactivity experiments?

Include:

  • Positive controls (e.g., known enzyme inhibitors).
  • Negative controls (e.g., solvent-only groups).
  • Internal standards (e.g., stable isotopes for LC-MS quantification). Document instrument calibration (e.g., UV-Vis spectrophotometer) to minimize technical variability .

Q. How should raw and processed data be presented in this compound studies?

  • Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices.
  • Processed data (e.g., dose-response curves, IC₅₀ calculations) must appear in the main text with error margins (e.g., ±SEM) .

Methodological Challenges

Q. What safety protocols are essential for handling this compound derivatives?

Use nitrile gloves , flame-retardant lab coats , and fume hoods to avoid dermal/ocular exposure. Inspect PPE integrity before use and dispose of contaminated materials per EN 374 standards .

Q. How can researchers validate the mechanism of action for this compound-based inhibitors?

Combine kinetic studies (e.g., Michaelis-Menten plots) with structural analyses (e.g., X-ray crystallography of inhibitor-enzyme complexes). Mutagenesis experiments (e.g., substituting active-site residues) further confirm binding specificity .

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